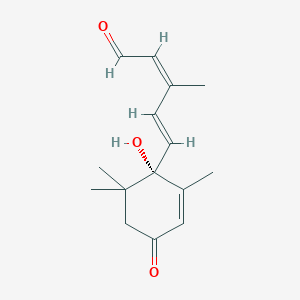

Abscisic aldehyde

Overview

Description

Abscisic aldehyde is an intermediate compound in the biosynthesis of the plant hormone abscisic acid. It plays a crucial role in the regulation of various physiological processes in plants, including seed dormancy, stomatal closure, and stress responses. The chemical formula of this compound is C15H20O3, and it is produced by the dehydrogenation of xanthoxin, followed by selective oxidation by this compound oxygenase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of abscisic aldehyde typically involves the dehydrogenation of xanthoxin by xanthoxin dehydrogenases, which are NAD+ dependent short-chain dehydrogenases. This is followed by selective oxidation by this compound oxygenase .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, as it is primarily studied in the context of plant physiology and biochemistry. the synthesis methods used in laboratory settings can be scaled up for industrial applications if needed.

Types of Reactions:

Common Reagents and Conditions:

Reduction: Common reducing agents for aldehydes include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products:

Scientific Research Applications

Abscisic aldehyde is primarily studied in the context of plant physiology and biochemistry. It is a key intermediate in the biosynthesis of abscisic acid, which is a crucial plant hormone involved in:

Stress Responses: Abscisic acid plays a pivotal role in plant responses to abiotic stresses such as drought, salinity, and extreme temperatures.

Seed Dormancy and Germination: Abscisic acid regulates seed dormancy and germination, ensuring that seeds only germinate under favorable conditions.

Stomatal Closure: Abscisic acid induces stomatal closure to reduce water loss during periods of drought.

Mechanism of Action

Abscisic aldehyde exerts its effects primarily through its conversion to abscisic acid. The mechanism involves:

Binding to Receptors: Abscisic acid binds to specific receptors on the surface of plant cells, initiating a signaling cascade.

Signal Transduction: This signaling cascade involves the activation of various protein kinases and phosphatases, leading to changes in gene expression and physiological responses.

Physiological Effects: The ultimate effects include stomatal closure, seed dormancy, and enhanced stress tolerance.

Comparison with Similar Compounds

Xanthoxin: A precursor to abscisic aldehyde in the biosynthetic pathway of abscisic acid.

Abscisic Acid: The final product of the biosynthetic pathway, with similar physiological roles but more direct effects.

Strigolactones: Another class of plant hormones that interact with abscisic acid in regulating plant responses to environmental stresses.

Uniqueness: this compound is unique in its role as an intermediate in the biosynthesis of abscisic acid. While other compounds like xanthoxin and strigolactones also play roles in plant stress responses, this compound’s specific function in the conversion to abscisic acid distinguishes it from these other compounds .

Properties

IUPAC Name |

(2Z,4E)-5-[(1S)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3/b7-5+,11-6-/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKWDZWVHUIUAM-KICRZJJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)CC([C@]1(/C=C/C(=C\C=O)/C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101045385 | |

| Record name | Abscisic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41944-86-9 | |

| Record name | Abscisic aldehyde, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041944869 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Abscisic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101045385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ABSCISIC ALDEHYDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDU56T3CXY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

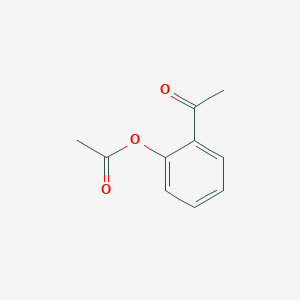

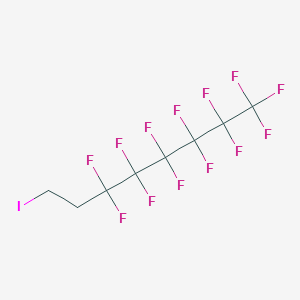

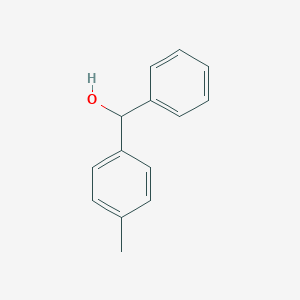

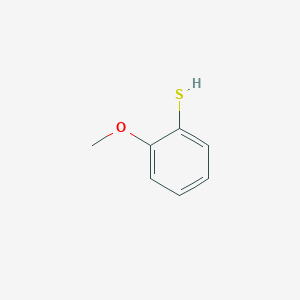

Feasible Synthetic Routes

Q1: What is the role of abscisic aldehyde in plants?

A1: this compound is the penultimate precursor to abscisic acid (ABA) in the major biosynthetic pathway found in higher plants. [, ] It is converted to ABA by the enzyme this compound oxidase (AAO). []

Q2: How does the conversion of xanthoxin to abscisic acid occur?

A2: The conversion is a two-step process. First, xanthoxin is converted to this compound by the enzyme xanthoxin oxidase. Then, this compound is oxidized to abscisic acid by this compound oxidase (AAO). []

Q3: Which enzyme catalyzes the final step in ABA biosynthesis?

A3: The enzyme aldehyde oxidase (AO), specifically the isoform AOδ encoded by the AAO3 gene, catalyzes the oxidation of this compound to ABA. [, ]

Q4: Are there alternative pathways for ABA biosynthesis involving this compound?

A4: Yes, a minor shunt pathway exists where this compound is first converted to trans-abscisic alcohol, which is then oxidized to ABA by a P-450 monooxygenase. This pathway is particularly important in ABA-deficient mutants with impaired this compound oxidation. []

Q5: What is the significance of the ABA2 gene in ABA biosynthesis?

A6: The ABA2 gene encodes a short-chain dehydrogenase/reductase that catalyzes the conversion of xanthoxin to this compound, a crucial step in ABA biosynthesis. [] Mutants in the ABA2 gene, like sre and sañ, show osmotolerance during germination, highlighting the importance of ABA2 in ABA production. []

Q6: How is the molybdenum cofactor (MoCo) related to this compound oxidation?

A7: MoCo is a vital component of aldehyde oxidase, the enzyme responsible for converting this compound to ABA. [] The barley mutant Az34, deficient in MoCo, exhibits low ABA levels and lacks aldehyde oxidase activity, emphasizing MoCo's importance in this process. []

Q7: How do environmental stresses impact the expression of genes involved in ABA biosynthesis?

A8: Drought stress in rice leads to increased expression of the this compound oxidase genes AAO3-1 and AAO3-2, indicating their role in ABA accumulation during stress. [] Similarly, dehydration in Arabidopsis induces the expression of AAO3 in guard cells, highlighting the localized ABA synthesis in response to water stress. []

Q8: Are there any feedback mechanisms regulating ABA biosynthesis?

A9: Yes, inducing the expression of NCED6, another ABA biosynthetic gene, leads to upregulation of other NCEDs, ZEAXANTHIN EPOXIDASE, and AAO3, suggesting positive feedback loops within the pathway. []

Q9: How does salicylic acid (SA) influence ABA biosynthesis?

A10: SA pre-treatment in tomatoes enhances the activity of this compound oxidase, leading to increased ABA accumulation, particularly in the roots. This contributes to improved salt stress tolerance in SA-treated plants. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.